Pyr-Arg-Thr-Lys-Arg-AMC Trifluoroacetic Acid (TFA) is a fluorogenic peptide substrate designed for the study of protease activity, particularly that of furin, a critical enzyme involved in protein processing and maturation. This compound is characterized by its specific sequence and the ability to release a fluorescent product upon cleavage, making it valuable in biochemical assays and research applications.
The compound has been synthesized and analyzed in various laboratories, with its synthesis primarily involving solid-phase peptide synthesis techniques. It is commercially available from multiple suppliers, including BenchChem and Bachem, which provide detailed specifications regarding its purity and applications in scientific research .
Pyr-Arg-Thr-Lys-Arg-AMC TFA falls under the category of fluorogenic substrates, specifically designed for enzyme assays. It is classified as a synthetic peptide and is often utilized in the fields of biochemistry and molecular biology.
The primary method for synthesizing Pyr-Arg-Thr-Lys-Arg-AMC TFA is solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of peptides on a solid support. This method typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added while protecting groups are used to prevent unwanted reactions during synthesis.
Pyr-Arg-Thr-Lys-Arg-AMC TFA has a complex molecular structure characterized by its peptide sequence: Pyroglutamic acid (Pyr), Arginine (Arg), Threonine (Thr), Lysine (Lys), Arginine (Arg), followed by the fluorophore 7-amino-4-methylcoumarin (AMC).
Pyr-Arg-Thr-Lys-Arg-AMC TFA primarily undergoes hydrolysis reactions catalyzed by specific proteases such as furin, trypsin, and thrombin.
The mechanism of action involves Pyr-Arg-Thr-Lys-Arg-AMC TFA serving as a substrate for proteases. Upon recognition of the peptide sequence, these enzymes cleave the bond between arginine and AMC, releasing the fluorescent product 7-amino-4-methylcoumarin. This fluorescence can be quantitatively measured to assess protease activity, making it an effective tool for studying enzyme kinetics and inhibition .
Pyr-Arg-Thr-Lys-Arg-AMC TFA has extensive applications across various scientific fields:
West Nile Virus (WNV) is a mosquito-borne pathogen belonging to the Flaviviridae family, which includes clinically significant viruses such as Dengue (DENV), Zika (ZIKV), and Japanese encephalitis virus (JEV). The WNV genome consists of a single-stranded, positive-sense RNA molecule of approximately 11 kb, encoding a single polyprotein that is co- and post-translationally processed into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) [1] [5]. WNV cycles between avian reservoirs and mosquito vectors, sporadically infecting humans and mammals, where it can cross the blood-brain barrier and cause severe neuroinvasive diseases, including encephalitis and acute flaccid paralysis. The global spread of WNV over the past two decades underscores the urgent need for targeted antiviral strategies, as no approved therapeutics or vaccines exist for human infections [7].
The WNV NS2B/NS3 protease is a trypsin-like serine protease essential for viral replication. The N-terminal domain of NS3 (residues 1–184) harbors the protease catalytic triad (His51-Asp75-Ser135), while the C-terminal domain possesses helicase, nucleoside triphosphatase (NTPase), and RNA triphosphatase activities [1] [9]. NS2B serves as an indispensable cofactor, with its central hydrophilic region (residues 49–95) forming a stable complex with NS3 to enable enzymatic activity. This complex associates with the endoplasmic reticulum membrane, anchoring the viral replication complex [3] [5].
The NS2B/NS3 protease cleaves the viral polyprotein at specific junctions:
These cleavages release functional viral proteins required for RNA replication and virion assembly. Disruption of protease activity abolishes viral replication, validating its critical role in the WNV lifecycle [1] [5].
The NS2B/NS3 protease is a prime target for antiviral development due to:
Despite these advantages, developing inhibitors has been challenging due to the shallow substrate-binding groove and conformational flexibility of NS2B, which adopts "open" (inactive) and "closed" (active) states [5] [7].
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